Risperidone-d4

Descripción general

Descripción

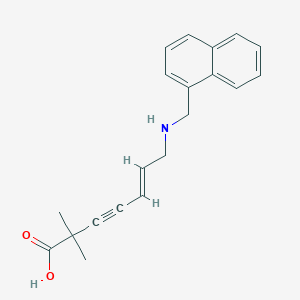

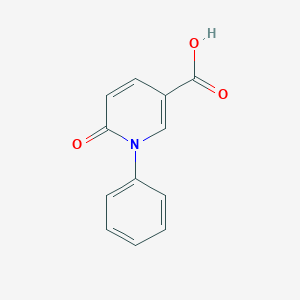

Risperidone, a benzisoxazole derivative, is recognized for its antipsychotic activity, acting as a potent antagonist of both serotonin-2 (5HT2) and dopamine-2 (D2) receptors. It has been utilized in treating schizophrenia, behavioral disturbances, and other conditions by balancing serotonin-dopamine antagonism. Risperidone's pharmacological profile is distinguished by its combined serotonin-dopamine antagonism, which contributes to its therapeutic efficacy and side effect profile (Megens et al., 1994).

Synthesis Analysis

An efficient synthesis of Risperidone involves a Stille reaction, highlighting a methodology that yields Risperidone in high purity and efficiency. This synthesis process offers a pathway for large-scale production, underscoring the chemical feasibility of synthesizing Risperidone and its derivatives for pharmaceutical applications (Kim et al., 2005).

Molecular Structure Analysis

The structure of the D2 dopamine receptor bound to Risperidone reveals an unexpected mode of antipsychotic drug binding, highlighting the structural determinants essential for the drug's action. This insight provides a template for designing safer and more effective medications by understanding the molecular interactions between Risperidone and dopamine receptors (Wang et al., 2018).

Chemical Reactions and Properties

Risperidone's interaction with the cytochrome P450 system illustrates its metabolic pathways, highlighting the role of enzymes like CYP2D6 and CYP3A4 in its biotransformation. These metabolic reactions affect Risperidone's pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and safety profile (Odou et al., 2000).

Physical Properties Analysis

The solubility and crystal nucleation of Risperidone are influenced by various solvents, which correlates to its pharmacokinetic properties and drug formulation strategies. Understanding these physical properties is crucial for optimizing drug delivery and bioavailability (Mealey et al., 2015).

Aplicaciones Científicas De Investigación

Field

Psychiatry and Clinical Drug Investigation

Application

Risperidone is used in the treatment of schizophrenia. A study assessed the effect of monthly Risperidone injections (180 mg) following a switch from daily oral Risperidone (6 mg) in stable schizophrenic patients .

Method

After stabilization on 6 mg/day oral Risperidone, clinically stable schizophrenic participants received 3 monthly doses of 180 mg Risperidone in the abdomen followed by a fourth monthly dose of 180 mg Risperidone in the upper arm .

Results

Monthly doses of 180 mg Risperidone provided similar average plasma concentration of total active moiety compared with 6 mg/day oral Risperidone. The pharmacokinetics of Risperidone were similar after injection in the abdomen versus upper arm. Clinical efficacy measures remained stable throughout the study .

Long-Acting Risperidone Implantation System

Field

Application

A long-term Risperidone implantation system was prepared to stabilize Risperidone release, which can be beneficial for patients requiring long-term treatment .

Method

The study prepared a long-term Risperidone implantation system and established in-vitro and in-vivo evaluation systems. Cumulative release, drug loading, and entrapment efficiency were used as evaluation indicators .

Results

The in-vitro dissolution behavior of Risperidone implant had zero-order kinetics and stable blood concentration; no lag time was released for over three months .

Pharmacogenetics and Pharmacogenomics

Field

Application

Risperidone is used in studies of genetic polymorphisms associated with the pharmacokinetics, pharmacodynamics, and adverse effects of antipsychotics .

Method

The study listed polymorphisms associated with individual response variability to Risperidone. It mainly focused on the metabolism of Risperidone by cytochrome P450 enzymes, CYP2D6 and CYP3A4 .

Results

Polymorphisms in these genes and other enzymes and transporters are associated with differences in pharmacokinetics. The study found associations between polymorphisms in these genes and variations in the incidence of adverse effects and in the response to the drug .

Treatment of Behavioral and Psychological Symptoms of Dementia (BPSD)

Field

Application

Risperidone has been widely used off-label to treat behavioral and psychological symptoms of dementia (BPSD), including agitation, aggression, and psychosis .

Method

Several studies have indicated that Risperidone offers a modest and statistically significant effectiveness in the clinical setting .

Results

The use of Risperidone in treating BPSD has shown positive results, with patients experiencing reduced agitation, aggression, and psychosis .

Treatment of Patients with Schizophrenia or Bipolar Disorder

Field

Application

Risperidone and Paliperidone are treatments for patients with schizophrenia or bipolar disorder. Their efficacy compared to other antipsychotics and growing reports of hormonal imbalances continue to raise concerns .

Method

The study assessed the benefits and harms of Risperidone and Paliperidone in the treatment of patients with schizophrenia or bipolar disorder, using individual participant data (IPD), clinical study reports (CSRs) and publicly available sources (journal publications and trial registries) .

Results

IPD meta-analysis concluded that Risperidone and Paliperidone antipsychotics had a small beneficial effect on reducing PANSS score over 9 weeks, which is more conservative than estimates from reviews based on journal publications .

New Formulations of Risperidone

Field

Application

Three new Risperidone formulations have been developed that offer advantages over currently available Risperidone-based long-acting injections .

Method

The study assessed the effectiveness of three new Risperidone formulations: Risperidone ISM® (a monthly intramuscular injection), RBP-7000 (a monthly subcutaneous injection), and BB0817 (a 6-monthly implant of Risperidone injected subcutaneously) .

Results

All three preparations have been shown to be effective and well tolerated in clinical trials .

Safety And Hazards

Direcciones Futuras

Propiedades

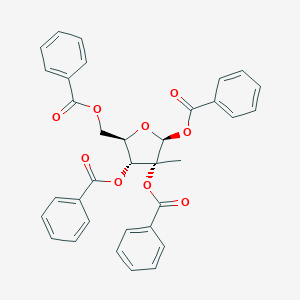

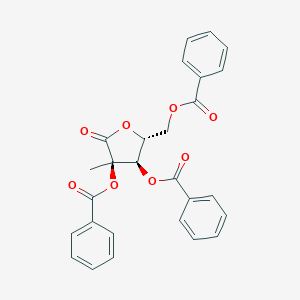

IUPAC Name |

2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3/i9D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPZEAPATHNIPO-RIEWMPPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2CCCCN2C1=O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649398 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Risperidone-d4 | |

CAS RN |

1020719-76-9 | |

| Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020719-76-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

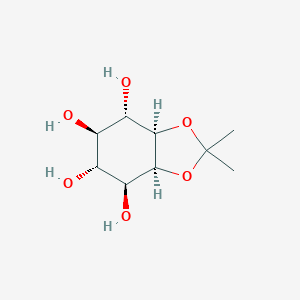

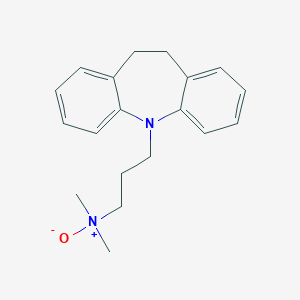

![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)